molecular formula C24H21NO3 B11597431 (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

Cat. No.: B11597431
M. Wt: 371.4 g/mol
InChI Key: RIPFAZQCLABBKL-UHFFFAOYSA-N
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Description

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various substituents, including a dimethylphenyl group, a methoxyphenyl group, and an imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent imination to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored extensively.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:

Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-hydroxyphenyl)-4H-chromen-6-ol
  • (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methylphenyl)-4H-chromen-6-ol
  • (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-ethoxyphenyl)-4H-chromen-6-ol

Uniqueness

What sets (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group, for instance, can enhance its ability to interact with certain biological targets, making it a more potent compound in various applications.

Biological Activity

The compound (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol , a derivative of the chromenol family, has garnered attention due to its potential biological activities. Chromenols are known for their diverse structural properties and pharmacological effects, including anti-inflammatory and anti-cancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The structure of the compound consists of a chromen-6-ol core modified with a dimethylphenyl imino group and a methoxyphenyl substituent. The chromenol framework is significant as it contributes to the compound's biological activity through various molecular interactions.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC19H20N2O3
Molecular Weight320.37 g/mol
Core StructureChromen-6-ol
Substituents2,4-Dimethylphenyl imino, 4-Methoxyphenyl

Antioxidant Properties

Research indicates that chromenols exhibit significant antioxidant activity. The presence of hydroxyl groups in the chromenol structure enhances the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Chromanol derivatives have been shown to modulate inflammatory pathways. For instance, they can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. A study highlighted that certain chromenol compounds effectively reduced COX-2 expression, leading to decreased inflammatory markers in vitro .

Cytotoxicity Against Cancer Cells

The compound's potential as an anti-cancer agent has been explored through various studies. For example, in vitro assays demonstrated that derivatives of chromenols could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the inhibitory effects of several chromenol derivatives on COX enzymes. The results indicated that specific substitutions on the phenyl rings significantly enhanced COX-2 inhibition compared to non-substituted analogs .
  • Cytotoxicity Assessment : In another study, various chromenols were tested against MCF-7 cells, revealing IC50 values indicating substantial cytotoxic effects at micromolar concentrations. The presence of electron-donating groups was found to enhance activity .

Table 2: Biological Activities and IC50 Values

ActivityCell LineIC50 Value (µM)Reference
COX-2 Inhibition-10.4
CytotoxicityMCF-718.1
CytotoxicityHeLa24.3

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes (e.g., COX and LOX), thereby reducing inflammation.
  • Modulation of Signaling Pathways : It affects signaling pathways associated with apoptosis and cell proliferation, primarily through interactions with nuclear receptors and transcription factors like NFκB .

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)imino-2-(4-methoxyphenyl)chromen-6-ol

InChI

InChI=1S/C24H21NO3/c1-15-4-10-21(16(2)12-15)25-22-14-24(17-5-8-19(27-3)9-6-17)28-23-11-7-18(26)13-20(22)23/h4-14,26H,1-3H3

InChI Key

RIPFAZQCLABBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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